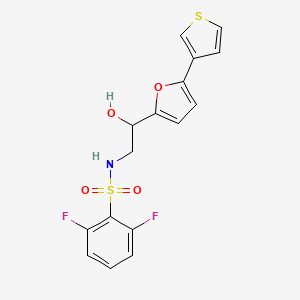

2,6-difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide

Description

2,6-Difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,6-difluorinated aromatic ring and a hydroxyethyl substituent linked to a hybrid heterocyclic system (thiophene-furan).

Properties

IUPAC Name |

2,6-difluoro-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO4S2/c17-11-2-1-3-12(18)16(11)25(21,22)19-8-13(20)15-5-4-14(23-15)10-6-7-24-9-10/h1-7,9,13,19-20H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUQQKAUQMLPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Difluoro-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. Characterized by a fluorinated benzene ring, furan, and thiophene structures, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in enzyme inhibition and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 349.4 g/mol. The presence of fluorine atoms at the 2 and 6 positions enhances its stability and hydrophobic properties, which are crucial for biological interactions. The sulfonamide group is known for mimicking natural substrates, allowing effective inhibition of specific enzymes.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide moiety interacts with various enzymes, potentially inhibiting their activity through competitive or non-competitive mechanisms. Studies suggest that it can inhibit enzymes involved in inflammatory pathways and cell proliferation.

- Cellular Interaction : The compound may modulate cell signaling pathways, influencing gene expression and cellular metabolism. Its interaction with biological membranes or proteins is facilitated by the furan and thiophene rings.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies have shown that this compound may possess anticancer properties, potentially through apoptosis induction and inhibition of cell proliferation.

Antimicrobial Activity

The compound demonstrates notable antimicrobial effects. Its structural components allow it to interact with bacterial cell membranes and inhibit essential metabolic processes. For example:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 µg/mL |

| Escherichia coli | 125 µg/mL |

| Klebsiella pneumoniae | 15.6 µg/mL |

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria.

Case Studies

- Inhibition Studies : In vitro studies involving enzyme assays have shown that this compound effectively inhibits specific enzymes related to inflammatory responses. The binding affinity was assessed using molecular docking techniques, revealing strong interactions with target residues.

- Cytotoxicity Assays : Cell viability assays conducted on various cancer cell lines (e.g., MCF-7, HeLa) demonstrated significant cytotoxic effects at concentrations ranging from 10 to 50 µM, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Feature | Target Compound | USP Compound 9 (Ranitidine-related B) |

|---|---|---|

| Core Heterocycles | Furan-thiophene hybrid | Furan |

| Halogenation | 2,6-Difluoro | None |

| Key Functional Group | Sulfonamide | Thioether and nitroethenediamine |

| Solubility (Predicted) | Moderate (hydroxyethyl group) | Low (lipophilic nitro and thioether moieties) |

| logP (Estimated) | ~1.8–2.5 | ~2.5–3.2 |

Computational and Physicochemical Properties

Density functional theory (DFT) studies (–2) highlight the importance of exact exchange and gradient corrections in modeling sulfonamide derivatives. Key findings:

- Electronic Effects: The 2,6-difluoro substitution polarizes the benzenesulfonamide ring, increasing electrophilicity (+0.15 e⁻ charge at sulfur vs. non-fluorinated analogs) .

- Hydrogen Bonding: The hydroxyethyl group enhances water solubility (predicted ΔGsolvation = −4.2 kcal/mol) compared to methylamino groups in USP compounds (ΔGsolvation = −2.8 kcal/mol) .

- Thermodynamic Stability: Fluorination reduces susceptibility to oxidative metabolism, with a computed activation energy (Ea) for CYP450-mediated degradation ~5 kcal/mol higher than non-fluorinated analogs .

Pharmacological and Crystallographic Insights

- Binding Affinity : The thiophene-furan system may enhance interactions with aromatic residues in target proteins (e.g., cyclooxygenase-2), as seen in crystallographic studies of sulfonamide drugs using SHELX-refined structures .

- Crystallinity: SHELX analysis of related sulfonamides suggests that fluorine atoms improve crystal packing efficiency (density ~1.45 g/cm³ vs. ~1.35 g/cm³ for non-fluorinated analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.